molecular formula C16H18N2O4 B2717799 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid CAS No. 1028835-61-1

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Cat. No.: B2717799
CAS No.: 1028835-61-1
M. Wt: 302.33
InChI Key: JHLAPQFCJHWPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Properties

  • A study focused on the synthesis of a fluorescent probe for β-amyloid detection, which is crucial for Alzheimer’s disease diagnosis. The probe, derived from a similar naphthalene derivative, exhibited high binding affinities toward Aβ(1–40) aggregates in vitro, showcasing its potential for molecular diagnosis applications (Fa et al., 2015).

Fluorescence Derivatisation of Amino Acids

  • Research on the coupling of 3-(naphthalen-1-ylamino)propanoic acid with amino acids demonstrated its applicability as a fluorescent derivatizing agent. The derivatives were strongly fluorescent and used in biological assays, indicating the compound's utility in enhancing fluorescence for analytical purposes (Frade et al., 2007).

Antimicrobial Activity

  • Synthesis and evaluation of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives showcased their antimicrobial potential. Notably, derivatives with specific substituents demonstrated significant effectiveness, highlighting the compound's role in developing new antimicrobial agents (Kumar et al., 2012).

Cutting Fluid Additives

  • A study explored the reactions of fatty acids with ketones, leading to hydroxy acids with potential as cutting fluid additives. The research indicated that the derivatives of naphthalene, like the one , could improve the efficiency and performance of cutting fluids in industrial applications (Watanabe et al., 1983).

Biological and Chemical Sensor Applications

  • The development of aminoethylpyridine-based fluorescent probes for detecting metal ions in aqueous media highlighted the compound's relevance in environmental and biological monitoring. These probes, incorporating naphthalene derivatives, showed selectivity and sensitivity towards specific metal ions, offering practical applications in detecting and estimating trace metals in water and biological systems (Singh et al., 2020).

Antioxidant Activity

  • Research on the synthesis, structural characterization, and biological evaluation of certain derivatives highlighted their significant antioxidant activity. This study emphasizes the compound's utility in the development of new antioxidant agents, potentially contributing to pharmaceutical applications (Kumar et al., 2019).

Properties

IUPAC Name

2-(2-hydroxyethylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-9-8-17-14(16(21)22)10-15(20)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,17,19H,8-10H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLAPQFCJHWPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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